

A Technical Guide to Taltobulin Intermediate-2

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Compound of Interest

Compound Name: Taltobulin intermediate-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin.[1][2][3] As a powerful tubulin polymerization inhibitor, it disrupts microtubule organization, leading to mitotic arrest and apoptosis in cancer cells.[3][4][5][6] Its efficacy against tumors with P-glycoprotein-mediated resistance makes it a significant compound in oncology research.[1][3][6] The synthesis of Taltobulin is a convergent process involving the preparation of several key building blocks.[1] This guide focuses on a crucial precursor, herein designated as "**Taltobulin Intermediate-2**," providing an in-depth overview of its chemical structure, properties, and a representative synthetic protocol.

Note on Nomenclature: The designation "**Taltobulin Intermediate-2**" is used by some chemical suppliers.[4][5] For the purposes of this technical guide, this term refers to the compound with the CAS Number 91133-59-4. This intermediate is a key component in the total synthesis of Taltobulin.

Core Compound: Taltobulin Intermediate-2

Taltobulin Intermediate-2 is an essential building block in the multi-step synthesis of Taltobulin. Its structure contains key chiral centers and functional groups that are foundational to the final tripeptide-like structure of the active drug.

Chemical Structure:

- IUPAC Name: (2S)-3-Methyl-2-(methylamino)-3-phenylbutanoic acid

- CAS Number: 91133-59-4[4]
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight: 207.27 g/mol

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and representative spectroscopic data for **Taltobulin Intermediate-2**. This data is essential for the identification and quality control of the compound during synthesis.

Table 1: Physicochemical Properties

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol, and other common organic solvents
Melting Point	185-190 °C (decomposes)
Purity (Typical)	≥98% (by HPLC)

Table 2: Representative Spectroscopic Data

Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.20-7.45 (m, 5H, Ar-H), 3.45 (s, 1H, α-CH), 2.30 (s, 3H, N-CH ₃), 1.25 (s, 6H, 2 x β-CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 175.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 70.0 (α-C), 40.0 (β-C), 35.0 (N-CH ₃), 25.0 (β-CH ₃)
Mass Spectrometry (ESI+)	m/z 208.13 [M+H] ⁺

Experimental Protocol: Synthesis of Taltobulin Intermediate-2

The following is a representative, multi-step experimental protocol for the synthesis of **Taltobulin Intermediate-2**. This process is based on established principles of amino acid synthesis and stereoselective reactions.

Step 1: Boc Protection of L-Alanine

- Suspend L-Alanine in a 1:1 mixture of Dioxane and Water.
- Cool the mixture to 0 °C in an ice bath.
- Add Di-tert-butyl dicarbonate (Boc_2O) and Sodium Bicarbonate (NaHCO_3).
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Acidify the mixture with 1M HCl and extract the product with Ethyl Acetate.
- Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Alanine.

Step 2: Weinreb Amide Formation

- Dissolve Boc-L-Alanine in Dichloromethane (DCM).
- Add N,O-Dimethylhydroxylamine hydrochloride, followed by a coupling agent such as HATU and a base like Diisopropylethylamine (DIPEA).
- Stir the reaction at room temperature for 4 hours.
- Wash the reaction mixture with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer, filter, and concentrate to yield the Boc-protected Weinreb amide.

Step 3: Grignard Reaction for Phenyl Addition

- Dissolve the Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

- Slowly add a solution of Phenylmagnesium bromide (PhMgBr) in THF.
- Stir the reaction at 0 °C for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).
- Extract the product with Ethyl Acetate, dry the combined organic layers, and concentrate to yield the corresponding ketone.

Step 4: Reductive Amination

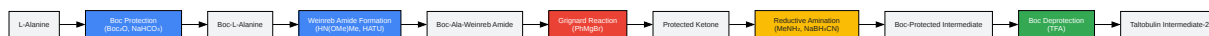
- Dissolve the ketone intermediate and Methylamine hydrochloride in Methanol.
- Add Sodium Cyanoborohydride (NaBH₃CN) in portions.
- Stir the reaction at room temperature for 24 hours.
- Remove the solvent under reduced pressure and partition the residue between water and DCM.
- Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate.

Step 5: Deprotection and Final Product Isolation

- Dissolve the crude product from the previous step in a solution of Trifluoroacetic acid (TFA) in DCM (1:1).
- Stir at room temperature for 1 hour to remove the Boc protecting group.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by reverse-phase HPLC to yield **Taltobulin Intermediate-2** as a white solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol described above.



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Caption: Synthetic workflow for **Taltobulin Intermediate-2**.

This guide provides a comprehensive technical overview of **Taltobulin Intermediate-2**, intended to support researchers in the field of medicinal chemistry and drug development. The provided data and protocols offer a foundation for the synthesis and characterization of this vital precursor to the potent anticancer agent, Taltobulin.

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